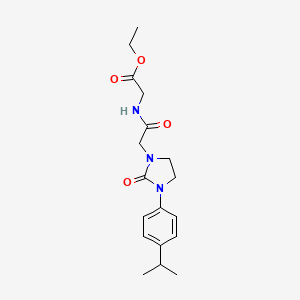

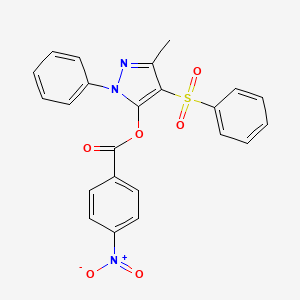

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate, also known as EIAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIAA is a derivative of imidazolidinone and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Imidazole and Oxoimidazolidine Derivatives

Ionic Liquid-Catalyzed Synthesis : The use of ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), under ultrasonic irradiation, facilitates the efficient synthesis of trisubstituted imidazoles. This method offers advantages like avoiding harmful catalysts, operating at room temperature, and achieving high yields (Hongjun Zang et al., 2010).

Phosphine-Catalyzed Annulation : Ethyl (arylimino)acetates undergo phosphine-catalyzed annulation, yielding polysubstituted oxoimidazolidine derivatives. This process utilizes simple starting materials and mild conditions (Guangning Ma et al., 2008).

Biological Activities

CNS Activity and Structure–Activity Relationship : A series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclization products have been investigated for their antinociceptive and serotoninergic activities. These studies provide insights into the relationship between chemical structure and biological activity (E. Szacon et al., 2015).

Antimicrobial Activities : The synthesis of new imidazothiazole and glycocyamidine derivatives and their antimicrobial activities have been explored. This research contributes to the development of potential antimicrobial agents (A. A. Magd El-Din et al., 2007).

Alternative Syntheses of Antitumor Drugs : Research on alternative synthesis pathways for antitumor drugs, avoiding hazardous materials like methyl isocyanate, highlights the relevance of Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate in pharmaceutical manufacturing (Yongfeng Wang et al., 1994).

properties

IUPAC Name |

ethyl 2-[[2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-4-25-17(23)11-19-16(22)12-20-9-10-21(18(20)24)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPIWHJFZSVABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2568167.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)

![N-[2-[[(1S,6R)-2-Bicyclo[4.1.0]heptanyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2568173.png)